molecular formula C17H15F2N3O B8693761 N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine CAS No. 827031-16-3

N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine

Cat. No.: B8693761
CAS No.: 827031-16-3
M. Wt: 315.32 g/mol
InChI Key: GRXFCMYNVMQAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine typically involves the reaction of 2-aminoacetophenones with iso(thio)cyanates. This reaction is mediated by Selectfluor, a fluorinating agent, under specific reaction conditions. The reaction environment plays a crucial role in determining the outcome, with gem-difluoro-oxylated quinazolinones being formed in the absence of a base, and monofluoro-oxylated analogues being formed under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient reaction protocols to ensure high yield and purity. The use of transition metal-free routes and one-pot intermolecular annulation reactions are some of the methods employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor for fluorination, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include difluoro-oxylated and monofluoro-oxylated quinazolinones, which have distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potency and selectivity in various biological assays, making it a valuable compound for scientific research and drug development .

Properties

CAS No.

827031-16-3

Molecular Formula

C17H15F2N3O

Molecular Weight

315.32 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-N,2-dimethylquinazolin-4-amine

InChI

InChI=1S/C17H15F2N3O/c1-11-20-15-6-4-3-5-14(15)16(21-11)22(2)12-7-9-13(10-8-12)23-17(18)19/h3-10,17H,1-2H3

InChI Key

GRXFCMYNVMQAGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from (4-difluoromethoxy-phenyl)-(2-methyl-quinazolin-4-yl)-amine (710 mg, 2.36 mmol) and methyl iodide (1.03 ml, 16.52 mmol), by a procedure similar to Example 36 (40.8% yield). 1H NMR (CDCl3): 7.77 (dd, J=8.4 Hz, J=0.9 Hz, 1H), 7.59-7.53 (m, 1H), 7.17-7.10 (m, 4H), 7.06-6.99 (m, 2H), 6.78 (d, J=0.6 Hz, 0.25H), 6.54 (d, J=0.9 Hz, 0.5H), 6.29 (d, J=0.9 Hz, 0.25H), 3.62 (s, 3H), 2.75 (s, 3H).
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Example 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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